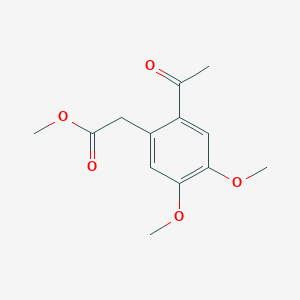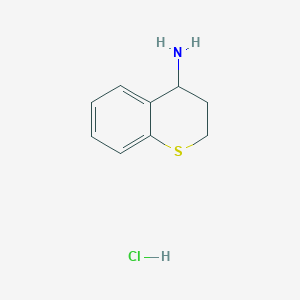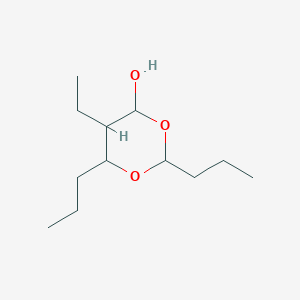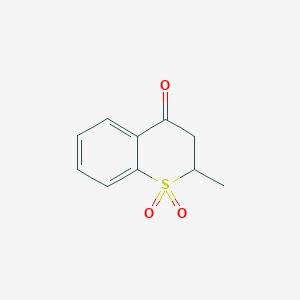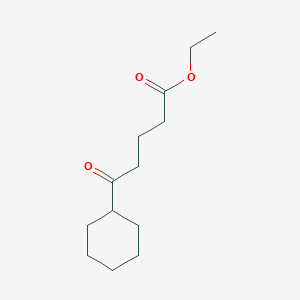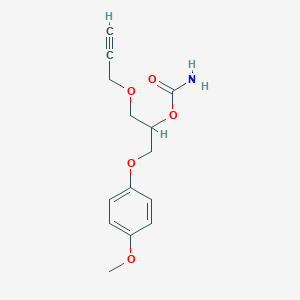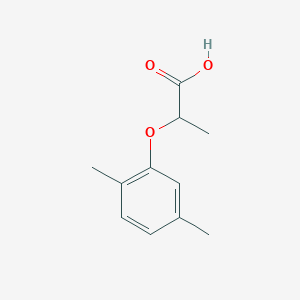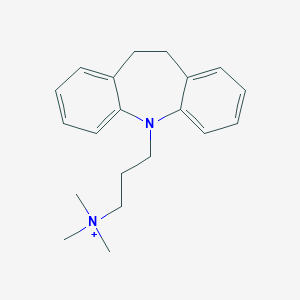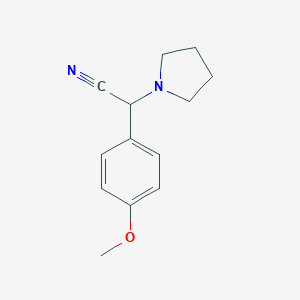
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. TFP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is not well understood. However, it is believed that 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone acts as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds play a crucial role in inflammation, and their inhibition can lead to anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone in lab experiments is its versatility. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can be used in the synthesis of a wide range of pharmaceutical compounds, making it a valuable building block in medicinal chemistry. However, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is also highly reactive and can be difficult to handle in the lab. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Direcciones Futuras
There are several future directions for research involving 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new pharmaceutical compounds using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone as a building block. Another potential direction is the investigation of the mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential use in the treatment of inflammatory and viral diseases. Additionally, further research is needed to determine the safety and toxicity of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential environmental impact.
In conclusion, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile chemical compound that has been widely used in scientific research. Its use in the synthesis of pharmaceutical compounds and its potential anti-inflammatory and antiviral effects make it a valuable tool in medicinal chemistry and pharmacology. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves the reaction of 2,2,2-trifluoroacetophenone with 5-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, which can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. One of the most significant applications of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is in the synthesis of pharmaceutical compounds. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile building block that can be used in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatory agents, analgesics, and antiviral agents.
Propiedades
Número CAS |
18087-63-3 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
Fórmula molecular |
C7H6F3NO |
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3 |
Clave InChI |
ILQVJZHEUYGABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)C(F)(F)F |
SMILES canónico |
CC1=CC=C(N1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



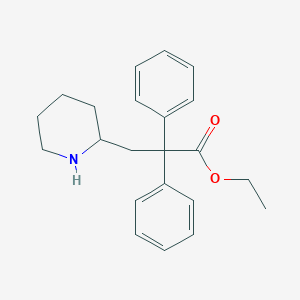

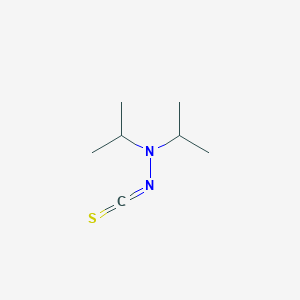
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
